molecular formula C34H47NO10 B1143850 8-ACETYL LUDACONITINE CAS No. 127-29-7

8-ACETYL LUDACONITINE

Cat. No.: B1143850
CAS No.: 127-29-7
M. Wt: 629.74
Attention: For research use only. Not for human or veterinary use.
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Description

8-Acetyl Ludaconitine is a diterpenoid alkaloid characterized by an acetyl group at the C-8 position. These derivatives are formed via acetylation of parent alkaloids (e.g., erysotrine, erythraline) during extraction processes involving solvents like acetone or ethyl acetate, which may react with residual acetic acid to introduce artificial modifications .

Key structural features include:

  • Molecular formula: C₂₁H₂₅NO₅ (for 8-acetylerythsotrine) or C₂₀H₂₁NO₅ (for 8-acetyl erythraline).
  • Substituents: A β-oriented acetyl group at C-8, confirmed by HMBC correlations between H-8 (δH 4.07–4.14) and the carbonyl carbon (δC 172.3) .
  • Stereochemistry: All analogs retain the 5S-configuration common to Erythrina alkaloids, with ROESY experiments confirming the β-orientation of H-8 .

Properties

CAS No.

127-29-7

Molecular Formula

C34H47NO10

Molecular Weight

629.74

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C36H51NO12/c1-9-37-16-33(17-42-3)23(39)13-24(45-6)36-20-14-34(41)25(46-7)15-35(49-18(2)38,27(30(36)37)28(47-8)29(33)36)26(20)31(34)48-32(40)19-10-11-21(43-4)22(12-19)44-5/h10-12,20,23-31,39,41H,9,13-17H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30-,31-,33+,34+,35-,36+/m1/s1

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

Chemical Reactions Analysis

8-ACETYL LUDACONITINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions include pyropseudaconitine and other derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

Structural Modifications and Molecular Data

The table below compares 8-acetylated analogs with their parent alkaloids:

Compound Molecular Formula Molecular Weight (g/mol) Substituent at C-8 Key NMR Signals (δC)
Erysotrine (Parent) C₁₉H₂₁NO₄ 327.15 None C-8: ~65.4 (methylene)
8-Acetylerythsotrine C₂₁H₂₅NO₅ 371.18 Acetyl C-8: 65.4; C=O: 172.3
Erythraline (Parent) C₁₉H₁₉NO₄ 325.13 None C-8: ~65.4 (methylene)
8-Acetyl Erythraline C₂₀H₂₁NO₅ 355.15 Acetyl C-8: 65.4; C=O: 172.3

Key Observations :

  • Acetylation introduces a 58 mass unit increase compared to parent alkaloids (e.g., erysotrine → 8-acetylerythsotrine) due to the addition of an acetyl group (-COCH₃) .
  • In ¹³C NMR, the acetyl group is identified by a carbonyl signal at δC 172.3 and a methylene signal at δC 34.9–35.4 .

Q & A

Q. How can researchers enhance transparency in reporting 8-Acetyl Ludaconitine’s cytotoxic dose thresholds?

  • Methodological Answer : Provide raw flow cytometry data (FCS files) for apoptosis assays in supplementary materials. Use standardized MTT assay protocols with detailed cell seeding densities and serum concentrations. Publish analysis scripts (R/Python) on GitHub for independent verification. Report IC50 values with 95% confidence intervals from four-parameter logistic curve fits .

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